3-cyclohexyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE typically involves the formation of the oxadiazole ring followed by the attachment of the phenoxyacetamide group. One common method involves the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with phenoxyacetyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: Similar structure but lacks the phenoxyacetamide group.
(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine: Another oxadiazole derivative with different substituents.
Uniqueness
N-{2-[(3-CYCLOHEXYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-PHENOXYACETAMIDE is unique due to its specific combination of the oxadiazole ring and the phenoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-[(2-phenoxyacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H24N4O4/c24-16(13-26-15-9-5-2-6-10-15)20-11-12-21-18(25)19-22-17(23-27-19)14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,24)(H,21,25) |
InChI Key |
LSOURABVNBXBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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